molecular formula C17H12F2N2OS B5741243 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B5741243
M. Wt: 330.4 g/mol
InChI Key: UNWJFUSXLXAJPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.

Future Directions

There are several future directions related to 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. One area of research is to further elucidate its mechanism of action and optimize its use in cancer and neurodegenerative disease treatment. Another direction is to explore its potential as a drug delivery system for other therapeutic agents. Additionally, studies can be conducted to investigate its potential as an anti-inflammatory agent and its effects on other physiological processes.
Conclusion:
In conclusion, 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied for its potential use in cancer and neurodegenerative disease treatment, and has been shown to have several biochemical and physiological effects. While there is still much to learn about its mechanism of action, the future directions related to this compound are promising and warrant further investigation.

Synthesis Methods

There are several methods for synthesizing 3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide. One of the most common methods involves the reaction of 3,4-difluorobenzoyl chloride with 5-methyl-4-phenylthio-2-aminobenzamide in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in various fields. One of the main areas of research is in the field of cancer treatment. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3,4-difluoro-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c1-10-15(11-5-3-2-4-6-11)20-17(23-10)21-16(22)12-7-8-13(18)14(19)9-12/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJFUSXLXAJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7177015

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